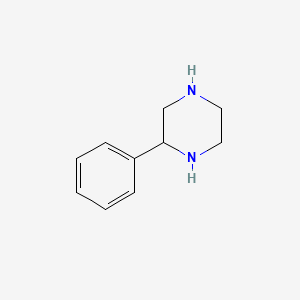

2-フェニルピペラジン

概要

説明

2-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . It is the starting material for the synthesis of 2-phenylpiperazine compounds .

Synthesis Analysis

2-Phenylpiperazine has been synthesized into 1,4-dimethyl-2-phenylpiperazine and 1,4-diethyl-2-phenyl Piperazine .Molecular Structure Analysis

The molecular formula of 2-Phenylpiperazine is C10H14N2. It has an average mass of 162.232 Da and a Monoisotopic mass of 162.115692 Da .Physical And Chemical Properties Analysis

2-Phenylpiperazine has a density of 1.0±0.1 g/cm3, a boiling point of 289.2±25.0 °C at 760 mmHg, and a flash point of 169.0±14.9 °C . It also has a molar refractivity of 49.6±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 162.7±3.0 cm3 .科学的研究の応用

腸管透過性増強剤

2-フェニルピペラジンは、腸管上皮からの薬物の吸収を促進する可能性について研究されています。この用途は、吸収に課題を抱えることが多い高分子医薬の経口投与に特に関連しています。 ある研究では、フェニルピペラジン誘導体のライブラリを調べた結果、特定の誘導体が蛍光マーカーの透過性を有意に増加させることがわかり、経口薬剤送達における将来の用途に期待が寄せられています .

作用機序

Target of Action

The primary target of 2-Phenylpiperazine is the respiratory system . It is known to interact with the Histamine H1 receptor, acting as an antagonist . The Histamine H1 receptor plays a crucial role in the regulation of inflammatory responses and allergic reactions.

Mode of Action

2-Phenylpiperazine interacts with its targets by binding to the Histamine H1 receptor, thereby inhibiting the receptor’s activity . This interaction results in changes in the inflammatory response and allergic reactions in the body.

Biochemical Pathways

It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium, which may affect various biochemical pathways

Pharmacokinetics

A liquid chromatography method coupled to a quadrupole time of flight mass spectrometry system (lc-qtof/ms) has been developed and validated for the analysis of a n-phenylpiperazine derivative in rat plasma and tissue samples . This method could potentially be used to study the ADME properties of 2-Phenylpiperazine and their impact on its bioavailability.

Result of Action

It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium . This could potentially lead to increased absorption of certain drugs, thereby enhancing their efficacy.

Safety and Hazards

特性

IUPAC Name |

2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290682 | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5271-26-1 | |

| Record name | 5271-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

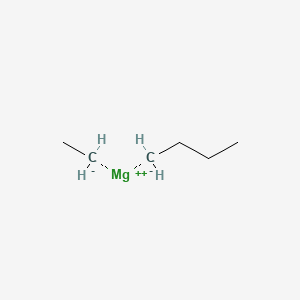

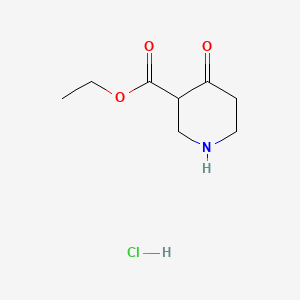

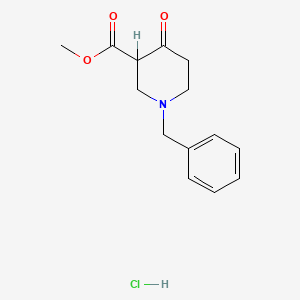

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-phenylpiperazine in pharmaceutical research?

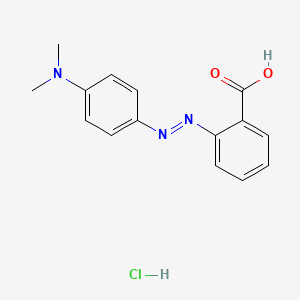

A1: 2-Phenylpiperazine serves as a key structural motif in various pharmaceutical compounds, notably in the antidepressant Mirtazapine. Its derivatives are explored for potential pharmacological activities, including antiviral and antihistaminic effects. [, , , ]

Q2: Can you provide an example of a synthetic route for 2-Phenylpiperazine?

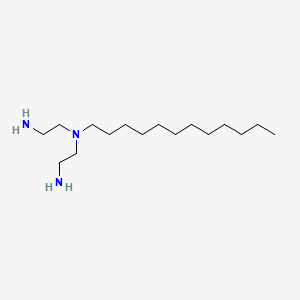

A2: One approach involves starting with phenylacetic acid. Treatment with phosphorus trichloride and bromine yields ethyl α-bromophenylacetate. This intermediate reacts with ethylenediamine, followed by reduction with lithium aluminum hydride to yield 2-phenylpiperazine. []

Q3: How does the structure of 2-phenylpiperazine relate to its potential as an antidepressant?

A3: While 2-phenylpiperazine itself might not possess inherent antidepressant properties, its incorporation into the larger structure of Mirtazapine is crucial. Mirtazapine, containing a 2-phenylpiperazine moiety, functions as a noradrenergic and specific serotonergic antidepressant. [, ]

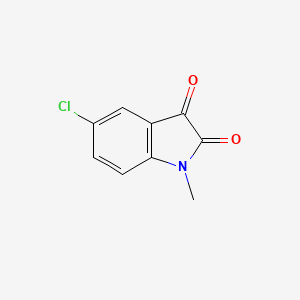

Q4: Have there been studies on modifying the 2-phenylpiperazine structure for enhanced activity?

A4: Yes, researchers have investigated modifications to the basic 2-phenylpiperazine scaffold to understand structure-activity relationships. For instance, introducing specific acyl groups at the 4-position and phenylaminocarbonyl groups at the 1-position led to compounds with promising antiviral activity against adenoviruses and cytomegalovirus. [, ]

Q5: Are there any known challenges in synthesizing 2-phenylpiperazine derivatives?

A5: Synthesizing certain derivatives, like Mirtazapine, can present challenges. One issue involves the potential for agglomeration of intermediates like 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in concentrated sulfuric acid. Researchers have addressed this by incorporating tetrahydrofuran as a co-solvent to ensure a homogenous reaction and prevent side reactions. []

Q6: Beyond Mirtazapine, what other applications have been explored for 2-phenylpiperazine derivatives?

A6: 2-Phenylpiperazine derivatives have been synthesized and investigated for their antihistaminic and anticholinergic properties. These studies highlight the versatility of this chemical scaffold for potential applications in various therapeutic areas. [, , ]

Q7: Has computational chemistry been used to study 2-phenylpiperazine derivatives?

A7: Yes, molecular mechanics calculations, specifically using MMX88.9, have been employed to study the conformational equilibrium of cis-1,3,4-trimethyl-2-phenylpiperazine. This approach helps predict the preferred shapes and energy levels of different conformations, which can influence biological activity. []

Q8: Are there any reported methods for synthesizing specific isomers of 2-phenylpiperazine derivatives?

A8: Researchers have developed methods to synthesize specific diastereoisomers of 2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b] pyrazines, structurally related to 3-methyl-2-phenylpiperazines. This stereochemical control is crucial as different isomers can exhibit distinct pharmacological profiles. []

Q9: What are the implications of using 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis?

A9: Utilizing 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis offers a potentially more efficient and cost-effective route compared to traditional methods. This approach involves sequential synthesis of intermediates like 2-chloronicotinamide, 2-(4-methyl-2phenyl-1-piperazinyl)nicotinamide, and 1-(3-hydroxymethylpyridyl-2-)-4-methyl-2-phenylpiperazine before arriving at Mirtazapine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)